Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

Description

Introduction to Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine

Structural Composition and Molecular Architecture

Methyltetrazine Moieties: Electronic Configuration and Bioorthogonal Reactivity

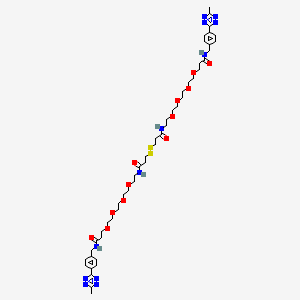

The methyltetrazine groups in this linker belong to the 1,2,4,5-tetrazine family, characterized by a nitrogen-rich aromatic heterocycle. The electron-deficient nature of tetrazines arises from their low-lying LUMO (lowest unoccupied molecular orbital) , which facilitates rapid IEDDA reactions with electron-rich dienophiles like trans-cyclooctene (TCO) or norbornene. Methyl substitution at the tetrazine ring enhances stability while preserving reactivity, as the methyl group donates electron density through inductive effects, slightly raising the LUMO energy without compromising reaction kinetics.

The IEDDA reaction proceeds via a concerted mechanism, forming a bicyclic intermediate that eliminates nitrogen to yield a stable dihydropyridazine product. This reaction exhibits exceptional speed (rate constants up to $$10^4 \, \text{M}^{-1}\text{s}^{-1}$$) and selectivity, enabling conjugation in complex biological environments.

Table 1: Key Reactivity Parameters of Methyltetrazine with Common Dienophiles

| Dienophile | Rate Constant ($$k$$, $$\text{M}^{-1}\text{s}^{-1}$$) | Selectivity |

|---|---|---|

| trans-Cyclooctene | $$2.5 \times 10^3$$ | High |

| Norbornene | $$1.8 \times 10^2$$ | Moderate |

| Cyclopropene | $$3.0 \times 10^1$$ | Low |

Properties

Molecular Formula |

C48H70N12O12S2 |

|---|---|

Molecular Weight |

1071.3 g/mol |

IUPAC Name |

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |

InChI Key |

LNFPCJRFSFYHJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine

Core Structural Components

The molecule comprises three functional segments:

- Methyltetrazine groups : Electron-deficient dienes for IEDDA reactions with trans-cyclooctene (TCO) or norbornene.

- PEG4 spacers : Four ethylene glycol units enhancing aqueous solubility and reducing steric hindrance.

- Disulfide bond (SS) : A redox-sensitive linker enabling cleavage in glutathione (GSH)-rich environments.

Step-by-Step Preparation Methods

Synthesis of PEG4-SS-PEG4 Linker

The disulfide-bridged PEG4 spacer is synthesized via air oxidation or chemical oxidation of thiol-terminated PEG4 precursors:

Reagents :

- PEG4-dithiol (HS-PEG4-SH)

- Hydrogen peroxide (H₂O₂) or iodine (I₂)

Procedure :

- Dissolve HS-PEG4-SH (10 mmol) in degassed dichloromethane (DCM).

- Add H₂O₂ (12 mmol) dropwise under nitrogen at 0°C.

- Stir for 24 hours at room temperature.

- Purify via silica gel chromatography (yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction temperature | 0°C → 25°C |

| Reaction time | 24 hours |

| Yield | 85–90% |

Functionalization with Methyltetrazine

Activation of PEG4-SS-PEG4 Linker

The linker’s hydroxyl termini are activated to facilitate methyltetrazine coupling:

Method A: NHS Ester Activation

- React PEG4-SS-PEG4 (5 mmol) with N-hydroxysuccinimide (NHS, 12 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) in DCM.

- Stir for 12 hours at 25°C.

- Filter to remove dicyclohexylurea (DCU) byproduct.

Method B: Carboxylic Acid Derivatization

- Oxidize terminal hydroxyls to carboxylic acids using Jones reagent.

- Activate with EDDC/HOBt for amide bond formation.

Coupling Methyltetrazine Derivatives

Activated PEG4-SS-PEG4 reacts with methyltetrazine-amine or methyltetrazine-acid:

Procedure :

- Dissolve activated PEG4-SS-PEG4 (2 mmol) and methyltetrazine-amine (4.4 mmol) in DMF.

- Add triethylamine (TEA, 8 mmol) as a base.

- Stir at 25°C for 48 hours.

- Purify via reverse-phase HPLC (yield: 70–75%).

Characterization Data :

| Technique | Result | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.55 (s, 4H, tetrazine), 3.5 (m, PEG) | |

| HPLC Purity | >90% | |

| MS (ESI) | m/z 1071.28 [M+H]⁺ |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| NHS Ester | High efficiency, mild conditions | Requires anhydrous solvents | 70–75% |

| Carbodiimide | Compatible with aqueous media | Longer reaction times | 65–70% |

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

Targeted Imaging Probes

- Case Study : PET imaging using ⁶⁴Cu-labeled TCO probes reacting with tetrazine-modified antibodies.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:

Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine groups react with trans-cyclooctene (TCO) groups in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.

Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.

Common Reagents and Conditions

Reagents: Trans-cyclooctene (TCO), reducing agents (e.g., dithiothreitol, glutathione).

Major Products

iEDDA Reaction: The major product is a stable covalent adduct formed between methyltetrazine and TCO groups.

Disulfide Bond Cleavage: The cleavage of the disulfide bond results in the release of methyltetrazine-PEG4 units.

Scientific Research Applications

Bioconjugation

Overview : Methyltetrazine-PEG4-SS-PEG4-methyltetrazine serves as an effective linker in bioconjugation processes, particularly for attaching biomolecules such as antibodies to cytotoxic drugs.

Key Features :

- Cleavable Disulfide Bond : Facilitates controlled release of the conjugated drug in reducing environments, enhancing therapeutic efficacy .

- Hydrophilic PEG Spacers : Improve solubility and reduce steric hindrance, allowing for more efficient conjugation reactions .

Case Studies :

- Antibody-Drug Conjugates (ADCs) : In studies involving prostate cancer treatment, this compound has been used to enhance the cellular internalization of drugs, demonstrating improved therapeutic efficacy in preclinical models .

Drug Delivery

Overview : The compound plays a crucial role in developing advanced drug delivery systems that release therapeutic agents in response to specific biological triggers.

Key Features :

- Bioorthogonal Click Chemistry : The methyltetrazine moieties allow for rapid and selective reactions with strained alkenes (e.g., trans-cyclooctene), enabling precise targeting of drug delivery systems .

Applications :

- Targeted Therapy : By linking cytotoxic drugs to antibodies via this compound, researchers can create targeted therapies that minimize systemic toxicity while maximizing therapeutic effects on tumor cells .

Molecular Imaging

Overview : this compound is instrumental in the development of imaging agents for visualizing biological processes.

Key Features :

- Fluorescent Imaging Probes : The compound can be conjugated with fluorescent dyes to facilitate real-time imaging of cellular processes in living organisms .

Case Studies :

- PET and SPECT Imaging : Its application in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has enabled enhanced imaging resolution and specificity in tracking disease progression and treatment response .

Material Science

Overview : Beyond biomedical applications, this compound is also utilized in material science for creating functional polymers and hydrogels.

Key Features :

- Functionalization of Materials : The unique properties of methyltetrazine allow for the modification of surfaces and nanoparticles, leading to the development of materials with specific functionalities for biomedical applications .

Summary Table of Applications

| Application Area | Key Features | Examples/Case Studies |

|---|---|---|

| Bioconjugation | Cleavable bond, hydrophilic PEG | Antibody-drug conjugates in cancer therapy |

| Drug Delivery | Bioorthogonal chemistry, targeted release | Enhanced efficacy in targeted therapies |

| Molecular Imaging | Conjugation with fluorescent dyes | PET/SPECT imaging for disease tracking |

| Material Science | Functionalization capabilities | Development of functional polymers and hydrogels |

Mechanism of Action

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine exerts its effects through the following mechanisms:

Click Chemistry: The methyltetrazine groups participate in the inverse electron demand Diels-Alder reaction with TCO groups, forming stable covalent bonds.

Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.

Molecular Targets and Pathways: The compound targets biomolecules containing TCO groups, enabling specific and efficient bioconjugation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Methyltetrazine-PEG4-SS-PEG4-methyltetrazine and analogous compounds:

Detailed Analysis

Methyltetrazine-PEG4-Amine

- Key Features : Contains a terminal amine group for covalent coupling with carboxylates or activated esters. Lacks a cleavable bond, making it suitable for stable conjugations .

- Applications: Used in fluorescent probe synthesis and surface modification of nanoparticles.

Methyltetrazine-PEG4-Alkyne

- Key Features: Incorporates an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Applications : Orthogonal labeling in multi-step bioconjugation workflows.

Methyltetrazine-SS-PEG4-Biotin

- Key Features : Combines reducible SS bonds with biotin for streptavidin-based purification or detection. Offers dual functionality (cleavable linker + affinity tag) .

- Applications : Pull-down assays, targeted drug delivery with avidin-biotin systems.

Bis-sulfone-PEG4-Methyltetrazine

- Key Features : Utilizes bis-sulfone groups for thiol-specific crosslinking. Cleavage occurs under high glutathione concentrations, enabling site-specific payload release .

- Applications : Stabilization of protein complexes, controlled drug activation in tumors.

Methyltetrazine-PEG4-NHS Ester

- Key Features : NHS ester reacts with primary amines (e.g., lysine residues). Hydrolyzes rapidly in aqueous buffers, requiring immediate use .

- Applications: Rapid labeling of antibodies, enzymes, or peptides for diagnostics.

Reactivity and Stability Comparison

- IEDDA Kinetics: this compound exhibits faster IEDDA rates (k ~ 10⁴ M⁻¹s⁻¹) compared to non-PEGylated tetrazines due to improved solubility .

- Stability : The SS bond remains intact in extracellular environments but cleaves intracellularly, whereas NHS esters degrade within hours in aqueous media .

- Solubility : PEG4 spacers enhance aqueous solubility across all variants, but hydrophobic groups (e.g., biotin) may reduce solubility in polar solvents .

Application-Specific Advantages

- ADCs: this compound is preferred for intracellular drug release, while non-cleavable analogs (e.g., Methyltetrazine-PEG4-Amine) are used for stable surface modifications .

- Multi-Step Conjugation : Alkyne- and NHS-containing variants enable sequential labeling, leveraging orthogonal chemistries .

Biological Activity

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a specialized compound utilized in bioorthogonal chemistry, particularly in drug delivery and molecular imaging. This compound features a unique structure that includes two methyltetrazine moieties linked by a polyethylene glycol (PEG) spacer and a cleavable disulfide bond, which enhances its functionality in biological systems.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Methyltetrazine Moiety : Facilitates rapid bioorthogonal reactions through inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes.

- PEG Spacer : Increases solubility and reduces non-specific interactions, enhancing the compound's stability in biological media.

- Disulfide Bond : Allows for controlled release of conjugated entities under reducing conditions, making it suitable for targeted therapies.

| Property | Description |

|---|---|

| Molecular Formula | C20H28N4O7 |

| Molecular Weight | 436.56 g/mol |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C, desiccated |

The primary mechanism of action for this compound involves its ability to participate in bioorthogonal reactions. The tetrazine moiety reacts with dienophiles such as trans-cyclooctene (TCO), forming stable dihydropyridazine linkages. This reaction occurs rapidly and selectively, allowing the conjugation of biomolecules in complex biological environments, including live cells.

Biological Applications

- Drug Delivery Systems : The compound has been employed in the development of targeted drug delivery systems. For instance, studies have demonstrated that conjugating cytotoxic agents to human serum albumin via methyltetrazine linkers enhances therapeutic efficacy in preclinical models of cancer .

- Molecular Imaging : Methyltetrazine derivatives are utilized in fluorescent imaging and positron emission tomography (PET). The rapid kinetics of the IEDDA reaction allows for real-time tracking of biomolecules within living organisms .

- Protein Labeling : The compound's bioorthogonal reactivity enables selective labeling of proteins without disrupting their natural functions. This has significant implications for activity-based protein profiling and studying protein interactions in live cells .

Case Study 1: Targeted Drug Delivery

In a study focusing on prostate cancer, researchers used Methyltetrazine-PEG4 to functionalize human serum albumin with a cytotoxic drug. The results indicated enhanced internalization of the drug into PSMA(+) prostate cancer cells, demonstrating the potential for improved therapeutic outcomes through targeted delivery strategies .

Case Study 2: Live Cell Imaging

A recent investigation incorporated methyltetrazinylalanine into a dipeptide inhibitor for cysteine proteases. This modification allowed visualization of enzyme activity within live cells using IEDDA ligation techniques, showcasing the utility of methyltetrazines as minimal bioorthogonal tags .

Research Findings

Research indicates that the stability and reactivity of methyltetrazines can be significantly influenced by their substituent groups. Enhanced stability is often achieved through modifications such as the addition of electron-donating groups, which improve solubility and reduce degradation in biological environments .

Moreover, the kinetics of the IEDDA reaction involving methyltetrazines have been reported to exceed , making them one of the fastest bioorthogonal pairs available for chemical conjugation .

Q & A

Q. What is the structural significance of the disulfide (SS) bridge in Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine, and how does it influence reactivity?

The disulfide bridge serves as a redox-sensitive cleavable linker, enabling controlled release of conjugated molecules under reducing conditions (e.g., intracellular glutathione). The PEG4 spacers enhance water solubility and reduce steric hindrance during bioconjugation with trans-cyclooctene (TCO)-modified targets via inverse electron-demand Diels-Alder (iEDDA) reactions . To validate cleavage efficiency, researchers should use reducing agents like dithiothreitol (DTT) and monitor bond integrity via HPLC or mass spectrometry (MS) .

Q. How does the PEG4 spacer affect the compound’s solubility and reaction kinetics in aqueous buffers?

The PEG4 spacer increases hydrophilicity, preventing aggregation of labeled biomolecules (e.g., proteins) and improving reaction efficiency in aqueous environments. For kinetic studies, researchers should compare reaction rates in phosphate-buffered saline (PBS, pH 7.4) versus organic solvents (e.g., DMSO) using stopped-flow spectroscopy or fluorescence quenching assays. Optimal solubility is achieved at concentrations ≤10 mM, as higher concentrations may induce micelle formation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store lyophilized powder at −20°C in anhydrous conditions, protected from light and moisture. For short-term use (≤1 week), dissolve in degassed PBS (pH 7.4) and avoid freeze-thaw cycles to prevent disulfide bond degradation. Stability can be verified via nuclear magnetic resonance (NMR) or UV-Vis spectroscopy to detect tetrazine ring decomposition .

Advanced Research Questions

Q. How can researchers optimize the stoichiometry of this compound in multi-step bioconjugation workflows to minimize side reactions?

- Step 1: Pre-quench free amines on biomolecules (e.g., lysine residues) using NHS esters to avoid nonspecific crosslinking.

- Step 2: Use a 2:1 molar excess of tetrazine reagent to TCO-modified targets to ensure complete conjugation. Monitor reaction progress via HPLC-MS or Förster resonance energy transfer (FRET) assays.

- Step 3: Purify conjugates using size-exclusion chromatography (SEC) to remove unreacted tetrazine and quantify yield via absorbance at 520 nm (tetrazine-specific λmax) .

Q. What experimental strategies can resolve contradictions in reaction efficiency data between batch preparations?

Batch-to-batch variability in tetrazine reactivity may arise from differences in purity (≥95% by HPLC), residual solvents, or oxidation of the disulfide bridge. To ensure consistency:

- Quality Control: Require suppliers to provide detailed certificates of analysis (CoA) including peptide content, residual salt, and water content.

- In-House Validation: Perform kinetic assays (e.g., pseudo-first-order rate constant measurements) under standardized conditions (pH 7.4, 25°C).

- Redundancy: Include internal controls (e.g., a reference TCO substrate) in every experiment to normalize reaction rates .

Q. How does the redox microenvironment influence the cleavage kinetics of the disulfide bridge in live-cell imaging applications?

The disulfide bond is stable in extracellular environments but cleaves rapidly in intracellular compartments (e.g., cytoplasm, lysosomes) due to high glutathione (GSH) concentrations (1–10 mM). To study this:

- In Vitro: Simulate intracellular conditions using GSH gradients (0–10 mM) and monitor cleavage via SDS-PAGE or fluorescence recovery after photobleaching (FRAP).

- In Vivo: Use redox-sensitive probes (e.g., roGFP) to correlate cleavage efficiency with cellular GSH levels. Note that serum proteins may scavenge free tetrazine, requiring dose adjustments .

Q. What methodologies are recommended to quantify nonspecific binding of this compound to non-target biomolecules?

- Blocking Agents: Pre-treat samples with bovine serum albumin (BSA) or casein to occupy hydrophobic binding sites.

- Competitive Assays: Co-incubate with excess inert PEG derivatives to identify PEG-mediated interactions.

- Analytical Tools: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for common off-targets (e.g., serum albumin) .

Methodological Considerations

- Data Analysis: For reaction kinetics, employ nonlinear regression models (e.g., Michaelis-Menten) to account for substrate depletion .

- Troubleshooting: If reaction yields drop below 70%, check for tetrazine oxidation (via NMR) or TCO isomerization (via circular dichroism) .

- Ethical Compliance: Adhere to institutional guidelines for handling reactive compounds; avoid human trials without explicit approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.